molecular formula C16H19NO3S B2394489 Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 351158-30-0

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2394489
M. Wt: 305.39
InChI Key: OEHRJEXNVGPCAM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate, also known as 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester, is an organic compound belonging to the class of thiophenes. It is a colorless solid that is soluble in organic solvents. It is used as a precursor in the synthesis of several important compounds, such as pharmaceuticals, and has been studied for its potential applications in drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate involves the reaction of 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the desired compound.

Starting Materials
2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid, Ethyl chloroformate, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture., Step 3: Slowly add ethyl chloroformate to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction to proceed for a suitable amount of time (e.g. 2-4 hours)., Step 5: Quench the reaction by adding water to the reaction mixture., Step 6: Extract the desired compound with a suitable organic solvent (e.g. ethyl acetate)., Step 7: Purify the compound by column chromatography or recrystallization.

Scientific Research Applications

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been studied for its potential applications in drug development. It has been used in both in vivo and in vitro experiments.

In Vivo

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been studied for its potential applications in drug development. In vivo experiments have been conducted to evaluate its pharmacokinetics, pharmacodynamics, and safety profiles.

In Vitro

In vitro experiments have been conducted to evaluate the effects of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester on various biological systems. These experiments have included the evaluation of its effects on cell proliferation, apoptosis, enzyme activity, and gene expression.

Mechanism Of Action

The exact mechanism of action of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester is not yet fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, to modulate the activity of a range of biological pathways.

Biological Activity

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been shown to have a range of biological activities. It has been shown to have anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to have potential anti-diabetic, anti-angiogenic, and anti-microbial activities.

Biochemical And Physiological Effects

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been shown to modulate the activity of a range of biochemical and physiological pathways. These include the modulation of signal transduction pathways, the regulation of gene expression, and the modulation of enzyme activity.

Advantages And Limitations For Lab Experiments

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester has been used in a variety of laboratory experiments. The advantages of using this compound in laboratory experiments include its low cost and ease of synthesis. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood.

Future Directions

Given the potential applications of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate(4-ethoxyphenyl)-5-methylthiophene-3-carboxylic acid ethyl ester in drug development, there are a number of future directions that could be explored. These include further studies of its pharmacokinetics and pharmacodynamics, as well as its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to explore the potential of this compound for the development of novel drugs. Other potential future directions include the evaluation of its potential for drug delivery, as well as the exploration of its potential as a biomarker for disease diagnosis and prognosis.

properties

IUPAC Name

ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-19-12-8-6-11(7-9-12)13-10(3)21-15(17)14(13)16(18)20-5-2/h6-9H,4-5,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHRJEXNVGPCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976797
Record name Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

CAS RN

6131-55-1
Record name Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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